molecular formula C16H29N3O2 B14784011 N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylacetamide

N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylacetamide

Cat. No.: B14784011
M. Wt: 295.42 g/mol
InChI Key: IAYOPOCIUJYPMQ-UHFFFAOYSA-N
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Description

N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with an amino acid derivative and a cyclopropylacetamide group, making it a unique structure for studying its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylacetamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 2-amino-3-methylbutanoic acid with piperidine under specific conditions to form the intermediate compound. This intermediate is then reacted with cyclopropylacetyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-{1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl}carbamate
  • N-(benzothiazol-2-yl)-2-cyanoacetamide
  • (S)-N-((1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)methyl)-N-ethylacetamide

Uniqueness

N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylacetamide is unique due to its specific combination of functional groups and the presence of a cyclopropyl ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H29N3O2

Molecular Weight

295.42 g/mol

IUPAC Name

N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylacetamide

InChI

InChI=1S/C16H29N3O2/c1-11(2)15(17)16(21)18-8-4-5-13(9-18)10-19(12(3)20)14-6-7-14/h11,13-15H,4-10,17H2,1-3H3

InChI Key

IAYOPOCIUJYPMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)CN(C2CC2)C(=O)C)N

Origin of Product

United States

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